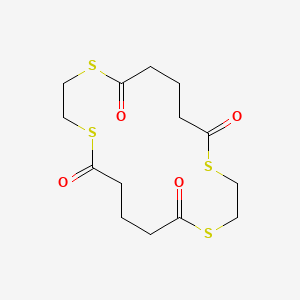
1,4,10,13-Tetrathiacyclooctadecane-5,9,14,18-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,10,13-Tetrathiacyclooctadecane-5,9,14,18-tetrone is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-Tetrathiacyclooctadecane-5,9,14,18-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,4,10,13-Tetrathiacyclooctadecane-5,9,14,18-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols or amines. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,4,10,13-Tetrathiacyclooctadecane-5,9,14,18-tetrone has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4,10,13-Tetrathiacyclooctadecane-5,9,14,18-tetrone involves its interaction with molecular targets through its sulfur and ketone groups. These interactions can lead to the formation of complexes with metals, modulation of enzyme activity, and other biochemical effects. The specific pathways involved depend on the context of its application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A similar cyclic compound with oxygen and nitrogen atoms instead of sulfur.
1,4,10,13-Tetrathia-7,16-diazacyclooctadecane: Another related compound with both sulfur and nitrogen atoms in the ring.
Uniqueness
Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in research and industry .
Properties
CAS No. |
74190-57-1 |
|---|---|
Molecular Formula |
C14H20O4S4 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
1,4,10,13-tetrathiacyclooctadecane-5,9,14,18-tetrone |
InChI |
InChI=1S/C14H20O4S4/c15-11-3-1-4-12(16)20-8-10-22-14(18)6-2-5-13(17)21-9-7-19-11/h1-10H2 |
InChI Key |
VYEXEMDLZDKPFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)SCCSC(=O)CCCC(=O)SCCSC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


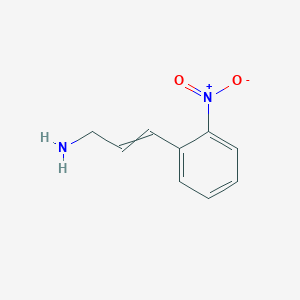
![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)


![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
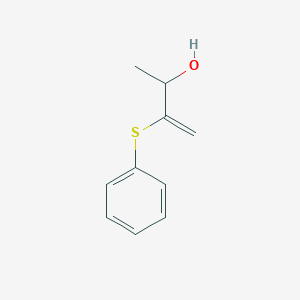
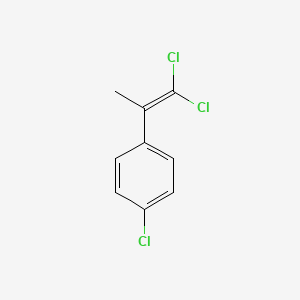
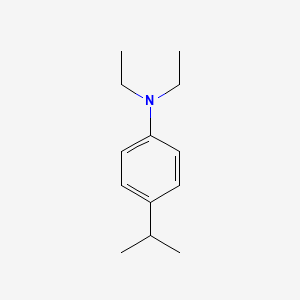
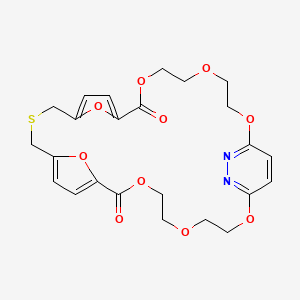
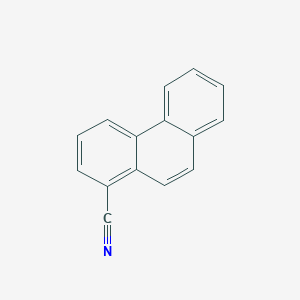
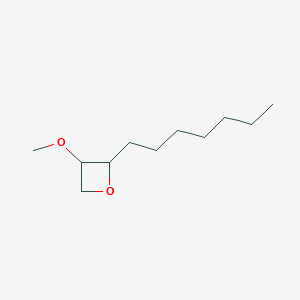

![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide](/img/structure/B14440354.png)

